2-amino-3-(1H-pyrrol-1-yl)propanoic acid

Description

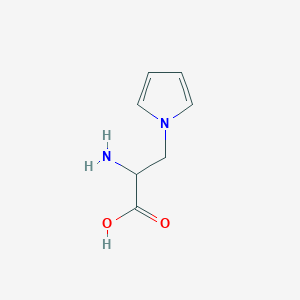

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h1-4,6H,5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHXLTBUWWQUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 1h Pyrrol 1 Yl Propanoic Acid and Its Analogues

Classical Approaches to Pyrrole (B145914) Ring Formation

Traditional methods for constructing the pyrrole nucleus, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, have been adapted to prepare precursors for pyrrole-containing amino acids.

Knorr Pyrrole Synthesis and Adaptations for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid Precursors

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A key challenge is the instability of α-amino-ketones, which tend to self-condense. wikipedia.orgthermofisher.com To overcome this, they are often generated in situ from the corresponding α-oximino ketone by reduction with reagents like zinc dust in acetic acid. wikipedia.org

In the context of synthesizing precursors for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, the Knorr synthesis can be adapted. For instance, a protected α-amino ketone can be reacted with a β-ketoester. The resulting substituted pyrrole would then require further modification to introduce the propanoic acid side chain. A catalytic version of the Knorr synthesis has been developed, which involves the dehydrogenative coupling of 1,2-amino alcohols with keto esters, mediated by a manganese catalyst. organic-chemistry.org

Table 1: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | α-amino-ketone and a compound with an electron-withdrawing group α to a carbonyl group. |

| Catalysts | Typically zinc and acetic acid. wikipedia.org |

| Conditions | Often proceeds at room temperature, though it can be exothermic. wikipedia.org |

| Key Challenge | Instability of α-aminoketones, often requiring in situ preparation. wikipedia.orgthermofisher.com |

Paal-Knorr Condensation Strategies for N-Substituted Pyrroles in the Synthesis of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org This reaction is highly effective for synthesizing N-substituted pyrroles, making it particularly relevant for the synthesis of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, where the amino acid moiety is attached to the pyrrole nitrogen. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org

To synthesize the target amino acid, a suitable 1,4-dicarbonyl compound can be condensed with a protected 2,3-diaminopropanoic acid derivative. Subsequent deprotection would yield the final product. Various catalysts, including environmentally benign options like citric acid and saccharin, have been employed to improve the efficiency of the Paal-Knorr reaction. nih.gov Some protocols have even been developed to proceed without a catalyst under solvent-free conditions or in boiling water. nih.govresearchgate.net

Table 2: Catalysts and Conditions in Paal-Knorr Synthesis

| Catalyst | Conditions | Yields | Reference |

| CATAPAL 200 (Alumina) | 60°C, 45 min, solvent-free | 68-97% | mdpi.com |

| Iron(III) chloride | Water, mild conditions | Good to excellent | organic-chemistry.org |

| Formic acid | Room temperature | High | N/A |

| None | Room temperature, solvent-free | Not specified | researchgate.net |

Hantzsch Pyrrole Synthesis and its Potential Applicability

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This three-component reaction provides a versatile route to highly substituted pyrroles. wikipedia.org For the synthesis of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, a protected amine could be used as the nitrogen source, and the resulting pyrrole would need to be further functionalized to introduce the propanoic acid side chain.

The mechanism involves the formation of an enamine from the β-ketoester and the amine, which then reacts with the α-haloketone. wikipedia.org A solid-phase adaptation of the Hantzsch synthesis has been developed, allowing for the efficient production of pyrrole-3-carboxamides. nih.gov While direct application to the synthesis of the target amino acid is not straightforward, the Hantzsch synthesis offers a powerful tool for creating diverse pyrrole structures that could serve as precursors.

Modern Catalytic and Green Chemistry Approaches

Recent advances in synthetic methodology have focused on developing more efficient, environmentally friendly, and atom-economical routes to pyrrole-containing compounds.

Microwave-Assisted Synthesis of Pyrrole-Derived Amino Acids

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. mdpi.com The uniform heating provided by microwave irradiation can significantly reduce reaction times. researchgate.net

Several studies have demonstrated the utility of microwave irradiation in the synthesis of pyrrole derivatives from amino acids. For example, functionalized pyrroles can be prepared from natural amino acids and diethyl acetylenedicarboxylate in the presence of a copper oxide catalyst under microwave irradiation. researchgate.net Intramolecular cyclocondensation of enamines derived from 2-amino acids has also been successfully achieved using microwave assistance to yield tetrasubstituted pyrroles. mdpi.com These methods offer a greener and more efficient alternative to traditional synthetic protocols. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Longer | Shorter researchgate.netpensoft.net |

| Yields | Often lower | Generally higher mdpi.comresearchgate.netpensoft.net |

| Purity | May require extensive purification | Often higher purity mdpi.com |

| Energy Consumption | Higher | Lower pensoft.net |

Transition Metal-Catalyzed Coupling and Annulation Reactions for the Pyrrole Moiety

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. elsevierpure.com These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. organic-chemistry.orgorganic-chemistry.org

A variety of transition metals, including palladium, rhodium, gold, and copper, have been used to catalyze the formation of the pyrrole ring. nih.gov For instance, zinc iodide or rhodium complexes can catalyze the synthesis of substituted pyrroles from dienyl azides at room temperature. organic-chemistry.org Gold-catalyzed hydroamination of alkynes with α-amino ketones is another effective method for pyrrole synthesis. nih.gov Transition metal-catalyzed C-H activation is also a growing area for the synthesis of pyrroles and other nitrogen-containing heterocycles. elsevierpure.com These catalytic approaches provide powerful tools for the construction of the pyrrole core in the synthesis of complex molecules like 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.

Photocatalytic Strategies for Constructing 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

The construction of pyrrole-containing amino acids has benefited from the emergence of photocatalysis, which utilizes visible light to drive chemical reactions under mild conditions. While direct photocatalytic synthesis of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid is an area of ongoing research, established photocatalytic methods for C-H functionalization of pyrroles and modification of amino acids provide a foundation for potential synthetic routes. nih.govnih.gov

Photoredox catalysis, in particular, has proven effective for creating reactive radical intermediates from stable precursors. nih.govacs.org These strategies could be envisioned to construct the target molecule through several hypothetical pathways:

C-H Functionalization of Pyrrole: A photocatalyst could be used to generate a radical from a suitable amino acid precursor, which could then be added to the pyrrole ring via a C-H functionalization reaction. nih.gov Recent studies have demonstrated the photocatalytic C-H amination of arenes using aromatic N-heterocyclic radicals, suggesting the feasibility of forming the crucial C-N bond. acs.org

Functionalization of an Amino Acid Backbone: Conversely, a photocatalytically generated pyrrole radical could be coupled with a dehydroalanine derivative or a similarly activated amino acid scaffold. Synergistic approaches combining photoredox catalysis with biocatalysis have been developed for the stereoselective synthesis of non-canonical amino acids, representing a promising avenue for producing chiral pyrrole amino acids. nih.gov

Metal-Free Pyrrole Synthesis: Visible light-driven, metal-free methods have been reported for the synthesis of highly substituted pyrroles. x-mol.com Such a strategy could potentially be adapted to use precursors that already contain the amino acid moiety, thereby constructing the pyrrole ring in the final steps of the synthesis.

These approaches highlight the potential of photocatalysis to offer novel, efficient, and sustainable routes to 2-amino-3-(1H-pyrrol-1-yl)propanoic acid and its analogues, even though specific, optimized protocols for this exact compound are still emerging.

Organocatalytic and Biocatalytic Routes for Pyrrole Amino Acid Synthesis

Organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of pyrroles and their derivatives, offering mild reaction conditions and high selectivity. These methods avoid the use of heavy metals and often provide access to chiral molecules.

Organocatalytic Synthesis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The synthesis of the pyrrole ring itself can be achieved through various organocatalyzed reactions, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Natural amino acids like L-tryptophan have been employed as organocatalysts in such transformations. The catalyst is believed to activate the dicarbonyl compound by forming hydrogen bonds, facilitating the nucleophilic attack by the amine.

Biocatalytic Synthesis: Biocatalysis employs enzymes to perform chemical transformations with high specificity and efficiency. Transaminases (ATAs) have been used in the biocatalytic synthesis of substituted pyrroles. This approach can be seen as a biocatalytic equivalent of the Knorr pyrrole synthesis, where an α-amino ketone condenses with a β-keto ester. The key step is the enzymatic amination of a ketone precursor. For instance, treatment of α-diketones with a transaminase in the presence of an amine donor yields an α-amino ketone, which can then be condensed with a β-keto ester to form the pyrrole ring. This method presents challenges such as preventing the undesired dimerization of the α-amino ketone intermediate, which can be controlled by modifying the pH.

Stereoselective and Enantioselective Synthesis of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

Controlling the stereochemistry at the α-carbon is crucial for the biological application of amino acids. Several methods have been developed for the stereoselective and enantioselective synthesis of pyrrole-containing amino acids, broadly categorized into chiral auxiliary-based approaches, asymmetric catalysis, and chemoenzymatic techniques.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A common strategy involves attaching a chiral auxiliary, such as one derived from (R)-phenylglycine amide or N-tert-butanesulfinamide, to a glycine equivalent. nih.govnih.gov The resulting chiral substrate then undergoes diastereoselective alkylation. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be alkylated under phase-transfer catalysis conditions. semanticscholar.orgacs.org The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the auxiliary and the metal, yielding the enantiomerically enriched amino acid. semanticscholar.org

Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carboxylic acid to form an amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation reaction is directed by the stereocenters on the pseudoephedrine auxiliary. Cleavage of the amide bond then releases the chiral α-substituted carboxylic acid. wikipedia.org This principle can be extended to the synthesis of α-amino acids.

Asymmetric Catalysis in Pyrrole Amino Acid Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Chiral amines and their derivatives are frequently used as organocatalysts. acs.org

For the synthesis of chiral amino acids, asymmetric catalysis can be applied in various ways. For example, the catalytic asymmetric Strecker synthesis involves the addition of cyanide to an imine in the presence of a chiral catalyst to form an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid.

Another powerful technique is the asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis (PTC). Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly used as catalysts. They form a chiral ion pair with the enolate of the glycine derivative, shielding one face and directing the alkylating agent to the other, thus inducing enantioselectivity.

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules. This approach is particularly powerful for creating chiral compounds due to the inherent stereoselectivity of enzymes.

A novel strategy for synthesizing non-canonical amino acids merges photoredox catalysis with pyridoxal 5'-phosphate (PLP) biocatalysis. nih.gov In this system, a photocatalyst generates a carbon-centered radical from an alkyl precursor. Simultaneously, a PLP-dependent enzyme, such as tryptophan synthase, converts a simple amino acid like serine into a reactive aminoacrylate intermediate within the enzyme's active site. The photocatalytically generated radical then enters the active site and adds to the aminoacrylate. The enzyme's chiral environment controls the stereochemistry of this radical addition, allowing for the formation of new stereocenters with high fidelity. Subsequent steps release the newly synthesized, enantiomerically pure non-canonical amino acid. nih.gov This synergistic approach represents a powerful platform for accessing a wide variety of chiral amino acids, including those with pyrrole side chains.

Solid-Phase Synthesis Techniques for Polyamides Incorporating Pyrrole Amino Acids

Solid-phase synthesis (SPS) is a cornerstone technique for the automated and manual construction of sequence-specific polymers like peptides and polyamides. This methodology has been extensively developed for creating polyamides that contain N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids, which are designed to bind to the minor groove of DNA.

The core of the SPS process involves attaching the first amino acid to an insoluble resin support, followed by a series of repeating cycles of deprotection and coupling to elongate the polyamide chain. Two main chemical strategies, based on Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amine terminus, have been optimized for this purpose.

Boc-Chemistry Solid-Phase Synthesis: In this approach, Boc-protected pyrrole amino acid monomers are used. The synthesis cycle begins with the removal of the Boc group using an acid, typically trifluoroacetic acid (TFA). After neutralization, the next activated Boc-protected monomer is added to couple with the newly freed amine on the growing chain. High coupling yields (>99%) are crucial for the synthesis of long polyamides and are achieved using activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The polyamide is attached to the resin via a linker, such as a Pam (phenylacetamidomethyl) linker, which is stable to the acidic deprotection steps. Upon completion of the synthesis, the polyamide is cleaved from the resin, often by aminolysis, which simultaneously deprotects the final product.

| Step | Reagent/Solvent | Purpose |

| 1. Wash | Dichloromethane (DCM) | Resin swelling and washing |

| 2. Deprotection | Trifluoroacetic acid (TFA) in DCM | Removal of Boc protecting group |

| 3. Wash | DCM, DMF | Removal of excess acid and solvent exchange |

| 4. Coupling | Activated Boc-Py/Im monomer, DIEA | Amide bond formation |

| 5. Wash | Dimethylformamide (DMF) | Removal of excess reagents |

Fmoc-Chemistry Solid-Phase Synthesis: The Fmoc-based strategy offers an alternative that avoids the repeated use of strong acid. The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in DMF. The synthesis cycle is analogous to the Boc method, involving sequential deprotection and coupling steps. Fmoc-protected pyrrole and imidazole monomers are prepared on a multi-gram scale. This methodology is compatible with many commercially available automated peptide synthesizers. Cleavage from the resin (e.g., Wang resin) and final deprotection are often achieved simultaneously.

The development of robust solid-phase synthesis protocols has significantly increased the accessibility and complexity of polyamides containing pyrrole amino acids, facilitating research into their sequence-specific DNA binding properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 3 1h Pyrrol 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, NMR allows for the unambiguous assignment of a molecule's constitution and stereochemistry.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons within the molecule. The interpretation of these spectra relies on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum will show signals for the protons of the pyrrole (B145914) ring and the propanoic acid side chain. The pyrrole ring protons are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. Due to the asymmetry introduced by the N-substitution, the α-protons (H-2/H-5) and β-protons (H-3/H-4) will be chemically non-equivalent. The α-protons are generally observed at a slightly higher chemical shift than the β-protons.

The protons of the propanoic acid side chain will appear in the aliphatic region. The α-proton (adjacent to the amino and carboxyl groups) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (β-protons) will also present as a multiplet, coupled to the α-proton. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the neighboring amino and carboxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2/H-5 | ~6.7 | t |

| Pyrrole H-3/H-4 | ~6.1 | t |

| α-CH | ~4.0-4.2 | m |

| β-CH₂ | ~3.4-3.6 | m |

| NH₂ | Broad | s |

| COOH | Broad | s |

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carboxyl carbon is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, with the α-carbons (C-2/C-5) appearing at a higher chemical shift than the β-carbons (C-3/C-4). The α-carbon and β-carbon of the propanoic acid side chain will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~175 |

| Pyrrole C-2/C-5 | ~120 |

| Pyrrole C-3/C-4 | ~108 |

| α-CH | ~55 |

| β-CH₂ | ~48 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, 2D NMR techniques are essential for unambiguously assigning signals and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, COSY would show correlations between the α-proton and the β-protons of the propanoic acid side chain, confirming their adjacent relationship. It would also show correlations between the adjacent protons on the pyrrole ring (H-2 with H-3, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~6.7 ppm would show a cross-peak with the carbon signal at ~120 ppm, confirming the C-2/C-5 and H-2/H-5 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different spin systems. For example, an HMBC experiment would show a correlation between the β-protons of the propanoic acid side chain and the nitrogen-bearing carbons (C-2/C-5) of the pyrrole ring, definitively establishing the point of attachment between the side chain and the heterocycle.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 2-amino-3-(1H-pyrrol-1-yl)propanoic acid (C₇H₁₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.

Table 3: Expected HRMS Data for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

| Ion | Elemental Composition | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 |

| [M+Na]⁺ | C₇H₁₀N₂O₂Na⁺ | 177.0634 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its constituent parts.

For the protonated molecule of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, several characteristic fragmentation pathways can be predicted:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid group.

Decarboxylation (loss of CO₂): Loss of the carboxyl group as carbon dioxide.

Cleavage of the Cα-Cβ bond: This would result in fragments corresponding to the pyrrole-methylene moiety and the amino acid core.

Fragmentation of the pyrrole ring: At higher collision energies, the pyrrole ring itself can undergo fragmentation.

The analysis of these fragment ions provides corroborating evidence for the proposed structure of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.

Table 4: Predicted Major MS/MS Fragments for [C₇H₁₁N₂O₂]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 155.0815 | 137.0710 | H₂O | [M+H-H₂O]⁺ |

| 155.0815 | 111.0815 | CO₂ | [M+H-CO₂]⁺ |

| 155.0815 | 81.0598 | C₂H₄NO₂ | [C₅H₆N]⁺ (Pyrrole-CH₂) |

| 155.0815 | 74.0393 | C₅H₅N | [C₂H₅NO₂]⁺ (Alanine core) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method used to probe the molecular vibrations of a compound. fiveable.meksu.edu.sa These vibrations are specific to the types of chemical bonds and functional groups present, providing a unique molecular "fingerprint." mt.com

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment. fiveable.meksu.edu.samt.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). ksu.edu.samt.com A vibrational mode is considered Raman active if it leads to a change in the polarizability of the molecule's electron cloud. fiveable.me Because of these different selection rules, IR and Raman spectroscopy are complementary, with some vibrations being strong in one technique and weak or absent in the other. fiveable.memt.com For instance, polar bonds like C=O and O-H typically produce strong IR signals, while non-polar, symmetric bonds such as C=C and C-C in rings are often strong in Raman spectra. ksu.edu.satriprinceton.org

For 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, its structure contains three key components: a pyrrole ring, an amino group, and a carboxylic acid group. In the solid state or at neutral pH in solution, amino acids typically exist as zwitterions, with a protonated amine (–NH₃⁺) and a deprotonated carboxylate (–COO⁻) group. The expected characteristic vibrational frequencies for these functional groups are detailed in the table below.

Interactive Data Table: Expected Vibrational Frequencies for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Pyrrole Ring | N-H Stretch | 3495 - 3530 | Strong in IR |

| C-H Stretch (aromatic) | 3100 - 3150 | Strong in Raman | |

| C=C Ring Stretch | 1500 - 1560 | Strong in Raman | |

| C-N Ring Stretch | 1350 - 1400 | IR / Raman | |

| C-H In-plane Bend | 1000 - 1100 | IR / Raman | |

| Ring Breathing | ~1145 | Strong in Raman | |

| Amino Acid (Zwitterion) | N-H Stretch (from -NH₃⁺) | 2800 - 3200 (broad) | Strong in IR |

| Asymmetric N-H Bend (from -NH₃⁺) | 1610 - 1660 | Strong in IR | |

| Symmetric N-H Bend (from -NH₃⁺) | ~1500 - 1550 | IR | |

| Asymmetric C=O Stretch (from -COO⁻) | 1560 - 1620 | Strong in IR | |

| Symmetric C=O Stretch (from -COO⁻) | 1380 - 1420 | Strong in IR | |

| C-N Stretch | 1020 - 1220 | IR / Raman | |

| C-C Stretch | 850 - 950 | Strong in Raman |

Note: The exact positions of the peaks can be influenced by the molecular environment, hydrogen bonding, and physical state of the sample. Overlapping of bands, particularly in the 1400-1600 cm⁻¹ "fingerprint" region, is common. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination (Principles and Application to Pyrrole Amino Acids)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.mewikipedia.orgnih.gov The technique relies on the principle of diffraction; when a beam of monochromatic X-rays strikes a well-ordered crystal, the electrons of the atoms scatter the X-rays. fiveable.meazolifesciences.com Because the atoms in a crystal are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots with varying intensities. fiveable.mewikipedia.org

The fundamental steps in an X-ray crystallography experiment are:

Crystallization : A high-quality single crystal of the compound must be grown. This is often the most challenging step. nih.govnih.gov The crystal should be pure and sufficiently large (typically >0.1 mm) with a well-ordered internal structure. wikipedia.org

Data Collection : The crystal is mounted in an X-ray diffractometer and rotated while being irradiated with X-rays. A detector records the positions and intensities of the thousands of diffracted reflections. wikipedia.orgnih.gov

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal. nih.gov Mathematical (Fourier transform) methods are then used to convert the intensities of the diffraction spots into an electron density map. nih.gov This map is interpreted to build an atomic model of the molecule. The model is then refined computationally to achieve the best possible fit with the experimental data. nih.govnih.gov

The final output is a detailed three-dimensional model of the molecule, providing precise coordinates for each atom. This allows for the accurate determination of bond lengths, bond angles, and torsion angles.

For a molecule like 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, single-crystal X-ray diffraction would provide unambiguous structural information that spectroscopic methods alone cannot. The analysis would reveal:

Absolute Configuration : It can determine the stereochemistry (R or S) at the chiral alpha-carbon. nih.gov

Conformation : The precise spatial orientation of the pyrrole ring relative to the amino acid backbone, defined by the torsion angles around the Cα-Cβ and Cβ-N(pyrrole) bonds.

Zwitterionic State : It would confirm the expected zwitterionic nature in the solid state by locating the protons on the amine group (as -NH₃⁺) and showing the characteristic C-O bond lengths of a carboxylate group (–COO⁻), which are intermediate between a single and double bond.

Intermolecular Interactions : The crystal structure elucidates the network of non-covalent interactions that stabilize the crystal lattice. For this amino acid, this would primarily involve hydrogen bonds between the protonated amine group of one molecule and the carboxylate oxygen atoms of neighboring molecules. The pyrrole N-H group could also participate as a hydrogen bond donor.

Bond Parameters : Precise measurements of all bond lengths and angles within the molecule, which can offer insights into the electronic structure and potential steric strain.

While a specific crystal structure for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid is not presented here, the application of X-ray crystallography to other heterocyclic or modified amino acids has been crucial for understanding their structure-function relationships, guiding synthesis, and enabling molecular modeling. mdpi.combibliotekanauki.plnih.gov

Reactivity and Derivatization Chemistry of 2 Amino 3 1h Pyrrol 1 Yl Propanoic Acid

Reactions Involving the Alpha-Amino and Carboxyl Groups

The alpha-amino and carboxyl groups of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid undergo reactions typical of amino acids, enabling its incorporation into larger molecular frameworks such as peptides. sgsac.edu.in

The formation of a peptide bond is a cornerstone of protein and peptide synthesis, involving the reaction between the carboxyl group of one amino acid and the amino group of another. sgsac.edu.in In the context of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, this process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amino group of a neighboring amino acid. bachem.com

Commonly employed coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. bachem.comgoogle.com The use of phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also prevalent, particularly in solid-phase peptide synthesis. bachem.com These reagents convert the carboxylic acid into a more reactive species, thereby promoting efficient amide bond formation.

The pyrrole-containing amino acid has been successfully incorporated into polyamides designed for sequence-specific DNA binding. caltech.edu In these syntheses, building blocks such as Boc-Py-OBt ester and Boc-Im acid are utilized in solid-phase methodologies to construct complex polyamide chains. caltech.edu The choice of coupling strategy can be critical, for instance, the acylation with a symmetrical anhydride (B1165640) in the presence of DMAP was found to be effective for difficult coupling steps. caltech.edu

Interactive Table: Common Peptide Coupling Reagents

| Reagent Class | Examples | Common Additives | Key Features |

| Carbodiimides | DCC, EDCI | HOBt, HOSu | Widely used, cost-effective. bachem.comgoogle.com |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency. bachem.com | |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | HOAt, Oxyma | Fast reaction rates, suitable for solid-phase synthesis. bachem.com |

The carboxyl group of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid can be readily converted to esters through reactions with alcohols under acidic conditions. This Fischer esterification process is a standard method for protecting the carboxyl group during other chemical transformations.

Similarly, amidation of the carboxyl group can be achieved by reacting it with an amine. This reaction generally requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. google.com For instance, cyclic alkyltriphosphonate anhydrides have been used as coupling agents for the amidation of pyrrole (B145914) carboxylate compounds. google.com The synthesis of pyrrole carboxamides is a key step in the preparation of various biologically active molecules, including certain alkaloids. rsc.org

The alpha-amino group of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid is nucleophilic and requires protection during many synthetic procedures to prevent unwanted side reactions. Common protecting groups for amino acids include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). The Fmoc group, on the other hand, is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is readily cleaved by bases such as piperidine. The choice of protecting group strategy is crucial for the successful synthesis of peptides and other complex molecules. In the solid-phase synthesis of pyrrole-imidazole polyamides, Boc-protected monomer building blocks have been extensively used. caltech.edu

Reactivity of the Pyrrole Ring in 2-amino-3-(1H-pyrrol-1-yl)propanoic acid

The pyrrole ring is an electron-rich aromatic heterocycle, which makes it highly susceptible to electrophilic attack. libretexts.orgpearson.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density of the ring carbons and making it more reactive than benzene. pearson.comuobaghdad.edu.iq

Due to the activating effect of the nitrogen atom, the pyrrole ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. libretexts.orgwikipedia.org These reactions typically occur under milder conditions than those required for benzene. pearson.compearson.com

Substitution preferentially occurs at the C2 (α) position, adjacent to the nitrogen atom, because the intermediate carbocation formed by electrophilic attack at this position is more stabilized by resonance than the intermediate formed from attack at the C3 (β) position. libretexts.orgpearson.comlibretexts.org The stability of the intermediate is a key factor in determining the regioselectivity of the reaction. pearson.com

Table: Regioselectivity in Electrophilic Substitution of Pyrrole

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability | Preferred Site of Substitution |

| C2 (α-position) | 3 | More Stable | Yes |

| C3 (β-position) | 2 | Less Stable | No |

The pyrrole ring of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid can be functionalized at both the carbon and nitrogen atoms, allowing for the synthesis of a diverse range of derivatives. libretexts.orgsigmaaldrich.com

Functionalization at Carbon Atoms: While electrophilic substitution is the most common method for functionalizing the carbon atoms of the pyrrole ring, other strategies exist. numberanalytics.com For instance, C-H activation and cross-coupling reactions have emerged as powerful tools for introducing various functional groups onto the pyrrole ring. numberanalytics.com

Functionalization at the Nitrogen Atom: The nitrogen atom of the pyrrole ring can also be functionalized, although this can sometimes be challenging due to the involvement of its lone pair in the aromatic system. libretexts.org However, under certain conditions, such as in the presence of a strong base, the pyrrole nitrogen can be deprotonated to form a pyrrolide anion, which is a potent nucleophile. uobaghdad.edu.iq This anion can then react with various electrophiles to introduce substituents at the nitrogen atom. uobaghdad.edu.iq Protecting the pyrrole nitrogen is also a common strategy in multi-step syntheses to prevent unwanted reactions and to direct substitution to the carbon atoms. sci-hub.se

Oxidation and Reduction Pathways of the Pyrrole Moiety

The pyrrole ring of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid is susceptible to both oxidation and reduction, leading to a variety of modified structures. The outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation Pathways:

The electron-rich nature of the pyrrole ring makes it prone to oxidation, which can result in dearomatization and the formation of various oxidized species. nih.gov While oxidative methods have sometimes been considered unpredictable for pyrroles, controlled oxidation can yield highly functionalized products. nih.gov Common oxidizing agents can transform the pyrrole moiety into derivatives such as pyrrolinones or lead to ring-opening products. For instance, the oxidation of pyrrole with reagents like chromium trioxide in acetic acid can yield the imide of maleic acid, known as maleimide. uop.edu.pk The enzymatic oxidation of pyrrole derivatives has also been explored, yielding specific products like 4-pyrrolin-2-one. nih.gov In the context of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, the oxidation of the pyrrole ring would compete with the potential oxidation of the amino acid functionality. However, under specific conditions, selective oxidation of the pyrrole moiety is achievable. The degradation of pyrrole under various oxidizing stimuli can also lead to polymerization, forming polypyrrole. researchgate.net

A summary of potential oxidation reactions of the pyrrole moiety is presented in the table below.

| Oxidizing Agent | Potential Product(s) | Reference(s) |

| Chromium trioxide in acetic acid | Maleimide derivatives | uop.edu.pk |

| Peroxides, singlet oxygen, m-CPBA | Pyrrolinone derivatives, ring-opened products | nih.govresearchgate.net |

| Dehaloperoxidase with H₂O₂ | 4-pyrrolin-2-one derivatives | nih.gov |

| Anodic oxidation | Polypyrrole | researchgate.net |

Reduction Pathways:

The aromaticity of the pyrrole ring makes it relatively resistant to reduction compared to simple alkenes. wikipedia.org However, under specific conditions, the pyrrole moiety can be partially or fully hydrogenated. Mild reduction of pyrrole, for example with zinc and acetic acid, can yield 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk Complete catalytic hydrogenation of the pyrrole ring leads to the formation of the corresponding saturated heterocycle, pyrrolidine. uop.edu.pk The Birch reduction of pyrrole derivatives, using alkali metals in liquid ammonia, can also lead to the formation of pyrrolines, with the regioselectivity being influenced by the nature and position of substituents on the ring. wikipedia.org For 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, the choice of reducing agent would be critical to avoid the reduction of the carboxylic acid group.

The following table summarizes the potential reduction pathways for the pyrrole moiety.

| Reducing Agent/Method | Potential Product(s) | Reference(s) |

| Zinc and acetic acid | 3-Pyrroline derivatives | uop.edu.pk |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Pyrrolidine derivatives | uop.edu.pk |

| Birch Reduction (e.g., Na/NH₃, EtOH) | Pyrroline derivatives | wikipedia.org |

Regioselectivity and Chemoselectivity in Complex Derivatizations

The derivatization of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid presents challenges in both regioselectivity (where on the molecule the reaction occurs) and chemoselectivity (which functional group reacts) due to the presence of multiple reactive sites: the pyrrole ring, the amino group, and the carboxylic acid group.

Regioselectivity on the Pyrrole Ring:

The pyrrole ring is highly activated towards electrophilic substitution, and these reactions generally occur preferentially at the C2 (α) position rather than the C3 (β) position. onlineorganicchemistrytutor.comstackexchange.comquora.com This preference is due to the greater stabilization of the cationic intermediate formed during attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. stackexchange.com In the case of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, the substituent is on the nitrogen atom. N-alkylation of pyrrole can direct electrophilic substitution to the C2 and C5 positions. Therefore, electrophilic derivatization of the pyrrole ring in this molecule is expected to occur primarily at the C2 and C5 positions.

Chemoselectivity:

Achieving chemoselectivity in the derivatization of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid requires careful selection of reagents and reaction conditions to target a specific functional group while leaving the others intact.

N-Acylation and N-Alkylation of the Amino Group: The amino group is a strong nucleophile and can be readily acylated or alkylated under standard conditions. To avoid reactions at the pyrrole nitrogen, which is less basic, or at the pyrrole ring, these reactions are typically carried out under basic or neutral conditions. The use of protecting groups for the carboxylic acid and the pyrrole ring might be necessary for certain transformations.

Esterification of the Carboxylic Acid Group: The carboxylic acid can be converted to an ester under acidic conditions. These conditions could potentially lead to polymerization of the pyrrole ring, which is sensitive to strong acids. wikipedia.org Therefore, milder esterification methods, such as reaction with an alkyl halide in the presence of a non-nucleophilic base, are often preferred.

Derivatization of the Pyrrole Ring: As mentioned, electrophilic substitution on the N-substituted pyrrole ring is expected to occur at the C2 and C5 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. uop.edu.pk The reactivity of the pyrrole ring is greater than that of benzene, so milder conditions are often sufficient. pearson.com For instance, acetylation can be achieved with acetic anhydride at high temperatures without a catalyst. uop.edu.pk To ensure that the electrophile reacts with the pyrrole ring and not the amino group, protection of the amino group is often a prerequisite.

The table below provides a general overview of the expected chemoselective derivatizations.

| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Outcome |

| Amino Group | N-Acylation | Acyl chloride or anhydride, base | N-acylated amino acid |

| Amino Group | N-Alkylation | Alkyl halide, base | N-alkylated amino acid |

| Carboxylic Acid Group | Esterification | Alcohol, acid catalyst (mild conditions) or alkyl halide, base | Ester derivative |

| Pyrrole Ring | Electrophilic Substitution | Electrophile (e.g., HNO₃/Ac₂O, SO₃/pyridine, Br₂) | C2/C5-substituted pyrrole derivative |

Applications in Chemical Biology and Material Science Research Utilizing 2 Amino 3 1h Pyrrol 1 Yl Propanoic Acid As a Chemical Scaffold

Incorporation into Peptides and Proteins for Structural and Functional Studies

The unique structural features of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, specifically the pyrrole (B145914) ring linked to the beta-carbon of the amino acid, make it a candidate for incorporation into peptides and proteins. Such modifications can introduce novel structural constraints and functionalities.

Design of Peptidomimetics and Secondary Structure Inducers (e.g., Beta-Turn Mimics)

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. Pyrrole-based scaffolds, in a broader sense, have been investigated as turn mimics in peptides. mdpi.com These scaffolds can help to stabilize specific secondary structures, such as beta-turns, which are crucial for molecular recognition and biological activity. While the direct use of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid as a beta-turn mimic is not extensively documented, the principles of using constrained amino acids suggest its potential in this area.

The following table summarizes the general approaches to designing peptidomimetics and the potential role of pyrrole-containing amino acids.

| Peptidomimetic Design Strategy | Role of Pyrrole-Containing Amino Acids |

| Backbone Modification | Introduction of the pyrrole ring restricts conformational flexibility. |

| Side Chain Modification | The pyrrole moiety offers a unique aromatic and hydrogen-bonding side chain. |

| Secondary Structure Mimicry | Constrained dihedral angles can favor the formation of specific turns. |

Genetic Code Expansion and Site-Specific Mutagenesis for Protein Engineering

Genetic code expansion is a powerful technique that allows for the incorporation of unnatural amino acids into proteins at specific sites. ebrary.netacs.orgnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and a unique codon, typically a stop codon. ebrary.netnih.gov This methodology enables the introduction of novel chemical functionalities into proteins, thereby expanding their functional repertoire.

While the specific incorporation of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid via genetic code expansion has not been detailed in available research, the general methodology is well-established for a wide variety of unnatural amino acids. acs.org Site-specific mutagenesis, a related technique, allows for the replacement of specific amino acids in a protein sequence. nih.gov The introduction of a non-canonical amino acid like 2-amino-3-(1H-pyrrol-1-yl)propanoic acid through this method could be used to probe structure-function relationships in proteins.

Use as Spectroscopic Probes or Modifiers in Biological Systems (e.g., Photo-Cross-linkers)

Unnatural amino acids are frequently used as spectroscopic probes to study protein dynamics and interactions. The pyrrole moiety of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid has distinct spectroscopic properties that could potentially be exploited. Furthermore, the pyrrole ring could be chemically modified to attach fluorescent dyes or other reporter groups.

Photo-cross-linkers are molecules that can be activated by light to form covalent bonds with nearby molecules. mdpi.com Incorporating photo-reactive unnatural amino acids into proteins allows for the mapping of protein-protein and protein-nucleic acid interactions. While diazirine and benzophenone-containing amino acids are more commonly used for this purpose, the potential to functionalize the pyrrole ring of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid with a photo-reactive group exists, although this has not been specifically reported.

Exploration as Building Blocks for Advanced Materials and Chemical Probes

The chemical properties of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid also lend themselves to applications in material science, where it can serve as a monomer or a key structural component in the design of novel materials.

Precursors for Functional Polymers and Oligomers

Design of Molecular Scaffolds for Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Amino acids and peptides are often used as building blocks to create complex supramolecular architectures. cpcscientific.com The pyrrole ring of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid can participate in π-π stacking and hydrogen bonding interactions, making it a potentially valuable component in the design of self-assembling molecular scaffolds. These scaffolds could have applications in areas such as molecular recognition, catalysis, and the development of smart materials.

The table below outlines potential supramolecular interactions involving the pyrrole moiety.

| Type of Interaction | Description |

| π-π Stacking | The aromatic pyrrole rings can stack on top of each other. |

| Hydrogen Bonding | The N-H group of the pyrrole ring can act as a hydrogen bond donor. |

| Host-Guest Chemistry | The pyrrole ring can be part of a larger macrocyclic host molecule. |

Investigations into Molecular Interactions with Biological Macromolecules (Non-Clinical Context)

The unique structural and electronic properties of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid have prompted its investigation as a versatile scaffold in the design of molecules that interact with biological macromolecules. In a non-clinical research context, this amino acid has been incorporated into larger structures to probe fundamental biological processes such as DNA recognition and enzyme inhibition.

DNA-Binding Properties of Pyrrole Amino Acid-Containing Peptides

Peptides incorporating pyrrole-containing amino acids, analogous in structure to 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, have been synthesized to explore their potential for sequence-specific DNA binding. These synthetic peptides are often designed to mimic natural DNA-binding proteins, where specific amino acid residues recognize and bind to particular sequences in the DNA minor groove. The planar, aromatic nature of the pyrrole ring is well-suited for insertion into the minor groove, where it can form van der Waals contacts and hydrogen bonds with the DNA base pairs.

Research in this area has focused on pyrrole-imidazole polyamides, which are synthetic oligomers that can be programmed to bind to specific DNA sequences. nih.gov While not peptides in the traditional sense, their design principles are rooted in peptide chemistry and demonstrate the utility of the pyrrole moiety in DNA recognition. These compounds can recognize and bind to predetermined DNA sequences with high affinity and specificity, underscoring the potential of pyrrole-containing building blocks in the development of synthetic DNA-binding agents. nih.gov

Furthermore, studies on synthetic tripyrrole-peptide conjugates have demonstrated high-affinity, sequence-specific DNA binding. nih.gov These hybrid molecules link a distamycin-like tripyrrole peptide with the basic region of a bZIP transcription factor. nih.gov The results of these studies indicate that the pyrrole moieties play a crucial role in DNA recognition, and the peptide component can enhance binding affinity and specificity. nih.gov The insights gained from these investigations provide a foundation for the design of novel DNA-binding molecules based on peptides containing 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.

Ligand-Protein Interaction Studies (e.g., enzyme inhibition mechanisms in vitro, excluding therapeutic claims)

The pyrrole scaffold is a common feature in a variety of enzyme inhibitors. In vitro studies of pyrrole derivatives have provided valuable insights into their mechanisms of enzyme inhibition. These studies are crucial for understanding the fundamental principles of molecular recognition and enzyme catalysis.

For instance, various pyrrole derivatives have been investigated as inhibitors of different enzymes, including kinases, cholinesterases, and cyclooxygenases. nih.govnih.govmdpi.com The inhibitory activity of these compounds is often attributed to the ability of the pyrrole ring to engage in various non-covalent interactions with the enzyme's active site, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com

Kinetic studies are a primary tool for elucidating the mechanism of enzyme inhibition. mdpi.com These studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For example, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. In contrast, a non-competitive inhibitor will decrease the Vmax without affecting the Km.

Molecular docking simulations are often used in conjunction with experimental data to visualize the binding mode of pyrrole-containing inhibitors within the enzyme's active site. researchgate.net These computational studies can predict the specific amino acid residues that interact with the inhibitor and provide a rationale for its observed inhibitory activity and selectivity. researchgate.net

Table 1: Examples of Pyrrole Derivatives as Enzyme Inhibitors (In Vitro Studies)

| Pyrrole Derivative Class | Target Enzyme | Type of Inhibition | Key Interactions Observed |

| 1,3-diaryl-pyrroles | Butyrylcholinesterase (BChE) | Mixed competitive | Interactions with the catalytic triad and peripheral anionic site |

| Pyrrole-based hydrazides | Monoamine Oxidase B (MAO-B) | Selective, reversible | Hydrophobic interactions within the substrate-binding pocket |

| 3,4-disubstituted pyrroles | Cyclooxygenase-2 (COX-2) | Competitive | Hydrogen bonding and hydrophobic interactions in the active site channel |

| Pyrrolopyrimidines | Lymphocyte-specific kinase (Lck) | ATP-competitive | Hydrogen bonds with the hinge region of the kinase domain |

Biosynthetic Pathways of Pyrrole-Containing Natural Products (Analogous Structures)

While the specific biosynthetic pathway of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid may not be extensively documented, the biosynthesis of analogous pyrrole-containing natural products provides significant insights into the enzymatic machinery and precursor molecules involved in the formation of the pyrrole ring.

Enzymatic Formation of Pyrrole Rings from Amino Acid Precursors

The biosynthesis of the pyrrole ring in many natural products originates from amino acid precursors. wikipedia.org A well-established pathway begins with the amino acid glycine, which, along with succinyl-CoA, is a precursor for the synthesis of aminolevulinic acid (ALA). wikipedia.org Two molecules of ALA are then condensed by the enzyme ALA dehydratase in a Knorr-type ring synthesis to form the pyrrole-containing molecule porphobilinogen (PBG). wikipedia.org PBG serves as a fundamental building block for the biosynthesis of a vast array of essential tetrapyrrolic natural products, including hemes, chlorophylls, and vitamin B12. wikipedia.orgresearchgate.net

Another key amino acid precursor for pyrrole ring formation is proline. wikipedia.org Proline can be biosynthetically converted to aromatic pyrroles, which are then incorporated into secondary metabolites such as the prodigiosins. wikipedia.org The biosynthesis of prodigiosin involves the convergent coupling of three pyrrole-type rings derived from L-proline, L-serine, and L-methionine, among other precursors. wikipedia.org

The enzymatic machinery involved in these transformations is diverse and includes synthases, dehydratases, and oxidases. researchgate.net For example, pyrrolysine synthase (PylD) is a dehydrogenase that catalyzes the formation of a pyrroline ring, a reduced form of a pyrrole, from lysine derivatives. nih.gov

Role of Pyrrole-Containing Intermediates in Natural Product Biosynthesis

Pyrrole-containing intermediates play a pivotal role in the assembly of complex natural products. These intermediates are often activated and tethered to carrier proteins, such as peptidyl carrier proteins (PCPs) in nonribosomal peptide synthetase (NRPS) systems, for subsequent chemical modifications and chain extensions. researchgate.net

A prominent example is pyrrolyl-2-carboxyl-S-PCP, which is a key intermediate in the biosynthesis of several antibiotics, including clorobiocin and coumermycin A1. researchgate.net This protein-tethered pyrrole moiety can act as an electrophilic acyl donor, undergoing transesterification with various nucleophiles to incorporate the pyrrole ring into the final natural product scaffold. researchgate.net

Furthermore, pyrrole intermediates can participate in carbon-carbon bond-forming reactions. In the biosynthesis of the antifungal agent pyoluteorin, a pyrrolyl-β-ketoacyl-S-PltB/C intermediate is formed through the reaction of pyrrolyl-2-carboxyl-S-PCP with a polyketide synthase (PKS) module. researchgate.net This reaction represents a key interface between NRPS and PKS biosynthetic pathways.

The diverse reactivity of pyrrole-containing intermediates allows for the construction of a wide array of natural product architectures with varied biological activities. rsc.orgchim.it The study of these biosynthetic pathways not only enhances our understanding of natural product biosynthesis but also provides tools and strategies for the chemoenzymatic synthesis of novel bioactive compounds. scispace.com

Future Directions and Emerging Research Avenues for 2 Amino 3 1h Pyrrol 1 Yl Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid is paramount for its widespread application. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways. Key areas of exploration include the adoption of green chemistry principles and biocatalytic methods.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues by utilizing safer solvents, reducing energy consumption, and improving atom economy. semanticscholar.org For instance, one-pot, multi-component reactions represent a promising avenue, potentially shortening reaction sequences and minimizing purification steps. mdpi.comresearchgate.net The development of catalytic systems, particularly those avoiding heavy metals, is another critical goal. uni-bayreuth.de

Biocatalysis offers a highly attractive alternative for the synthesis of chiral amino acids. semanticscholar.org The use of enzymes, such as transaminases, can provide excellent enantioselectivity under mild reaction conditions. semanticscholar.org Future research could focus on identifying or engineering enzymes capable of directly constructing the 2-amino-3-(1H-pyrrol-1-yl)propanoic acid scaffold. Whole-cell biocatalysis, where enzymatic reactions are carried out within engineered microorganisms, presents a scalable and sustainable manufacturing platform. nih.govnih.gov

| Synthetic Approach | Potential Advantages | Research Objectives |

|---|---|---|

| Green Chemistry | Reduced waste, lower energy consumption, improved safety. semanticscholar.org | Development of one-pot reactions, use of eco-friendly solvents, metal-free catalysis. mdpi.comuni-bayreuth.de |

| Biocatalysis | High enantioselectivity, mild reaction conditions, renewable catalysts. semanticscholar.org | Enzyme discovery and engineering (e.g., transaminases), development of whole-cell biocatalytic systems. nih.govnih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety for hazardous reactions, potential for automation. | Adaptation of existing multi-step syntheses to continuous flow processes. |

Expanding the Scope of its Application in Chemical Biology Tools

The structural uniqueness of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid makes it an ideal candidate for the development of sophisticated chemical biology tools. As a non-canonical amino acid (ncAA), it can be incorporated into peptides and proteins to introduce novel functionalities. nih.gov

One major research avenue is its use as a molecular probe. The pyrrole (B145914) ring can be chemically modified with fluorophores, photo-crosslinkers, or bioorthogonal handles, allowing for the site-specific labeling of proteins. This enables detailed studies of protein localization, interaction, and dynamics within living cells. The genetic code expansion methodology, which allows for the incorporation of ncAAs at specific sites in a protein sequence, is a powerful technique to achieve this. nih.gov

Furthermore, the incorporation of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid can be used to modulate the structure and function of peptides and proteins. The pyrrole moiety can introduce conformational constraints or new non-covalent interactions, leading to peptides with enhanced stability or altered binding affinities. mdpi.com This is particularly relevant in the design of therapeutic peptides and peptidomimetics. uni-bayreuth.de Another potential application is in brain tumor imaging, where radiolabeled amino acids are used as tracers in positron emission tomography (PET). nih.gov The unique structure of this amino acid could be exploited for developing novel PET tracers with improved tumor uptake and selectivity. nih.gov

| Application Area | Specific Use | Anticipated Outcome |

|---|---|---|

| Protein Labeling | Site-specific incorporation of fluorescent or photo-reactive derivatives. | Real-time tracking of protein dynamics and interactions in vivo. nih.gov |

| Peptide/Protein Engineering | Modulation of secondary structure and introduction of novel binding motifs. | Creation of peptides with enhanced therapeutic properties (e.g., increased stability, target affinity). uni-bayreuth.demdpi.com |

| Bioorthogonal Chemistry | Introduction of a pyrrole handle for specific chemical ligation reactions. | Controlled assembly of protein conjugates and biomaterials. nih.gov |

| Medical Imaging | Development of radiolabeled analogs for PET imaging. | Improved diagnostic tools for conditions like brain tumors. nih.gov |

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating research and development. For 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, in silico methods can provide profound insights into its properties and guide the rational design of its derivatives and applications.

Molecular docking simulations can be employed to predict the binding affinity and orientation of peptides containing this amino acid within the active sites of target proteins, such as enzymes or receptors. rdd.edu.iquomustansiriyah.edu.iqresearchgate.net This is crucial for the structure-based design of new inhibitors or modulators. nih.govrsc.org For example, recent studies have utilized molecular docking to evaluate the potential of new pyrrole derivatives as anticancer agents by predicting their interaction with specific protein targets. rdd.edu.iquomustansiriyah.edu.iqresearchgate.net

Furthermore, computational methods can predict the physicochemical properties of derivatives of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid. ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. rdd.edu.iquomustansiriyah.edu.iq Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of the molecule, aiding in the design of new synthetic reactions and the prediction of its spectroscopic properties. mdpi.comnih.gov

| Modeling Technique | Research Goal | Example Application |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of derivatives. rdd.edu.iquomustansiriyah.edu.iqresearchgate.net | Designing targeted inhibitors for enzymes implicated in diseases like cancer. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of peptides containing the amino acid. | Understanding how the pyrrole moiety influences peptide folding and stability. |

| ADME/Toxicity Prediction | In silico profiling of drug-likeness and potential toxicity. rdd.edu.iquomustansiriyah.edu.iq | Prioritizing derivatives with favorable pharmacokinetic properties for further experimental testing. |

| Quantum Chemistry (DFT) | Investigating electronic structure, reactivity, and reaction mechanisms. mdpi.comnih.gov | Guiding the development of novel synthetic routes and understanding spectroscopic data. |

Integration into Interdisciplinary Research Areas in Chemistry and Materials Science

The unique properties of the pyrrole ring open up possibilities for integrating 2-amino-3-(1H-pyrrol-1-yl)propanoic acid into various interdisciplinary fields, particularly in materials science. The pyrrole moiety is a well-known precursor for conducting polymers and functional materials. frontiersin.org

One exciting prospect is the use of this amino acid as a monomer for the synthesis of novel, functional polymers. mdpi.com Peptides or polymers containing this unit could be designed to self-assemble into well-defined nanostructures, such as nanotubes or nanofibers. The pyrrole units could then be polymerized to create conductive biomaterials with potential applications in tissue engineering, biosensors, or bioelectronics. Conjugated microporous polymers (CMPs) based on pyrrole have already shown promise as heterogeneous catalysts. frontiersin.org

In supramolecular chemistry, the pyrrole N-H group can act as a hydrogen bond donor, enabling its participation in specific molecular recognition events. This could be exploited to build complex, self-assembled architectures. The incorporation of 2-amino-3-(1H-pyrrol-1-yl)propanoic acid into peptide backbones could lead to the formation of novel hydrogels or other soft materials with tunable properties. These materials could find applications in drug delivery, 3D cell culture, and regenerative medicine.

| Research Area | Potential Role of the Compound | Prospective Applications |

|---|---|---|

| Polymer Chemistry | Monomer for synthesizing functional and conductive polymers. mdpi.com | Conductive hydrogels, scaffolds for tissue engineering, biosensor components. |

| Supramolecular Chemistry | Building block for self-assembling systems via hydrogen bonding. | Smart materials, drug delivery vehicles, molecular switches. |

| Heterogeneous Catalysis | Component of porous polymers for catalytic applications. frontiersin.org | Development of recyclable and efficient catalysts for organic transformations. |

| Biomaterials Science | Formation of biocompatible and functional materials. | Injectable hydrogels for regenerative medicine, responsive drug release systems. |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-amino-3-(1H-pyrrol-1-yl)propanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyrrole derivatives with protected amino acids. For example, a Strecker synthesis or reductive amination may introduce the amino group, while protecting groups (e.g., Boc or Fmoc) prevent unwanted side reactions . Purification techniques like recrystallization or reversed-phase HPLC are critical for achieving >95% purity. Thin-layer chromatography (TLC) and LC-MS are recommended for monitoring reaction progress and verifying intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure, with pyrrole protons appearing as distinct aromatic signals (δ 6.5–7.0 ppm) and the α-amino proton near δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C7H10N2O2) and detects isotopic patterns .

- HPLC : A C18 column with UV detection at 254 nm assesses purity, using acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Begin with in vitro assays:

- Enzyme Inhibition : Test against amino acid-processing enzymes (e.g., decarboxylases) using fluorometric or colorimetric substrates .

- Receptor Binding : Radioligand displacement assays (e.g., for GABA or glutamate receptors) can identify interactions .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) establish baseline safety .

Advanced Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Use palladium or organocatalysts for stereoselective synthesis; reports ethanol as a solvent with 10 mol% Pd/C improving yields to >80% .

- Byproduct Mitigation : Employ orthogonal protecting groups (e.g., tert-butyl for carboxyl and Boc for amine) to reduce dimerization .

- Reaction Monitoring : Real-time FTIR or inline NMR identifies intermediates, enabling dynamic adjustments .

Q. How do structural variations (e.g., pyrrole substitution patterns) affect biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 3-(2-methyl-pyrrol-1-yl) or 3-(pyrazol-1-yl) variants) and test in parallel. shows that substituting pyrrole with imidazole reduces logP by 0.5, altering membrane permeability .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict binding energies to targets like NMDA receptors, guiding prioritization of analogs .

Q. How should contradictory data in receptor binding studies be resolved?

- Methodological Answer :

- Assay Replication : Validate results across multiple platforms (e.g., SPR, ITC, and fluorescence polarization) .

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as notes that ammonia elimination reactions are pH-sensitive .

- Control Experiments : Include known agonists/antagonists (e.g., NMDA for glutamate receptors) to calibrate signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.